
Ethyl 4-methyl-2-oxo-6-sulfanylidene-1,3-diazinane-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-methyl-2-oxo-6-sulfanylidene-1,3-diazinane-5-carboxylate is a heterocyclic compound that belongs to the class of diazinanes. This compound is characterized by its unique structure, which includes a sulfanylidene group and an ethyl ester moiety. It is of interest in various fields of chemistry due to its potential biological activities and its role as an intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-methyl-2-oxo-6-sulfanylidene-1,3-diazinane-5-carboxylate typically involves the Biginelli reaction, which is a three-component reaction between an aldehyde, a β-keto ester, and thiourea. The reaction is usually catalyzed by an acid, such as hydrochloric acid, and carried out under reflux conditions. The general reaction scheme is as follows:
Reactants: Aldehyde, β-keto ester (such as ethyl acetoacetate), and thiourea.
Catalyst: Hydrochloric acid.
Conditions: Reflux in ethanol or methanol.
The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired diazinane derivative.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the pure product.
化学反应分析
Types of Reactions
Ethyl 4-methyl-2-oxo-6-sulfanylidene-1,3-diazinane-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Carboxylic acids.
科学研究应用
Ethyl 4-methyl-2-oxo-6-sulfanylidene-1,3-diazinane-5-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of Ethyl 4-methyl-2-oxo-6-sulfanylidene-1,3-diazinane-5-carboxylate involves its interaction with specific molecular targets. The sulfanylidene group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The compound may also interact with DNA or proteins, affecting their function and leading to cytotoxic effects.
相似化合物的比较
Ethyl 4-methyl-2-oxo-6-sulfanylidene-1,3-diazinane-5-carboxylate can be compared with other similar compounds, such as:
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound has a similar diazinane structure but with a phenyl group instead of a sulfanylidene group.
Ethyl 6-methyl-2-oxo-4-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound is closely related and shares the sulfanylidene group but differs in the position of the substituents.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
分子式 |
C8H12N2O3S |
|---|---|
分子量 |
216.26 g/mol |
IUPAC 名称 |
ethyl 4-methyl-2-oxo-6-sulfanylidene-1,3-diazinane-5-carboxylate |
InChI |
InChI=1S/C8H12N2O3S/c1-3-13-7(11)5-4(2)9-8(12)10-6(5)14/h4-5H,3H2,1-2H3,(H2,9,10,12,14) |
InChI 键 |
AUFHEIWKDDYOEG-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1C(NC(=O)NC1=S)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12351628.png)
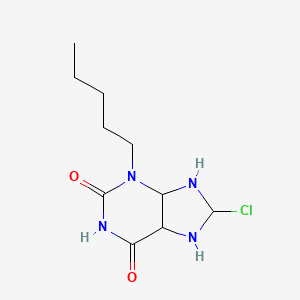
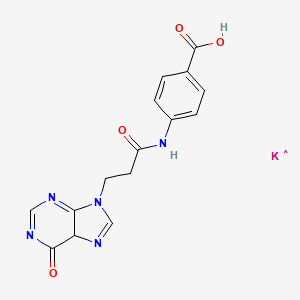
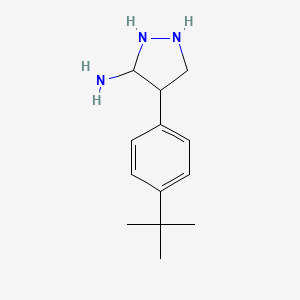
![Phenol, 4-[1-[4-(2-chloroethoxy)phenyl]-2-phenyl-1-buten-1-yl]-](/img/structure/B12351656.png)
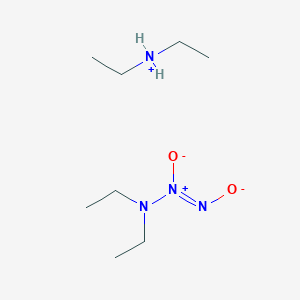
![2-(2-ethoxy-5-piperazin-1-ylsulfonylphenyl)-5-methyl-7-propyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B12351666.png)
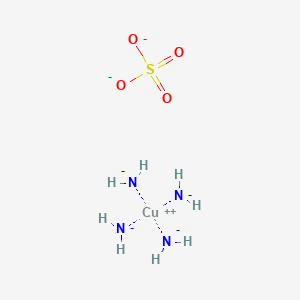
![disodium;(2S)-2-[[4-[2-(2-amino-4-oxo-3,4a-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate;heptahydrate](/img/structure/B12351670.png)
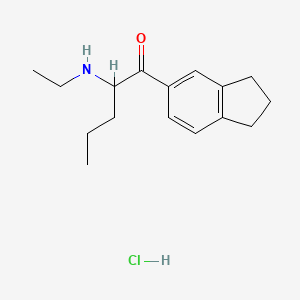
![N-[2-[4-(5-chloro-2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)-1-piperidinyl]-1-methylethyl]-2-naphthalenecarboxamide](/img/structure/B12351682.png)
![2-Sulfanylidenepyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12351688.png)
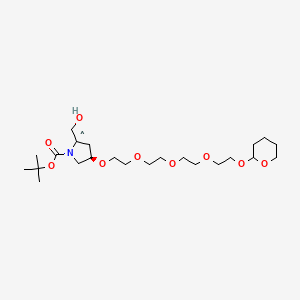
![2-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazinane-3,5-dione](/img/structure/B12351711.png)
